molecular formula C7H5FN2O B2998767 5-Fluoro-2-methoxypyridine-4-carbonitrile CAS No. 1256804-96-2

5-Fluoro-2-methoxypyridine-4-carbonitrile

Cat. No.: B2998767
CAS No.: 1256804-96-2
M. Wt: 152.128
InChI Key: HEDYFGIDNCEWCT-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxypyridine-4-carbonitrile is an organic compound with the molecular formula C7H5FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and a nitrile group at the 4-position of the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxypyridine-4-carbonitrile typically involves the fluorination of 2-methoxypyridine-4-carbonitrile. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxypyridine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-Fluoro-2-methoxypyridine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methoxypyridine-4-carbonitrile depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the methoxy and nitrile groups can modulate its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-methoxypyridine-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position and the methoxy group at the 2-position can provide distinct properties compared to other isomers .

Biological Activity

5-Fluoro-2-methoxypyridine-4-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C8H7FN2O. Its structure includes a fluorine atom at the 5-position, a methoxy group at the 2-position, and a cyano group at the 4-position of the pyridine ring. The presence of these functional groups contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC8H7FN2O
Molecular Weight168.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : It may act as an antagonist or agonist for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study evaluating its effects on L1210 mouse leukemia cells demonstrated significant inhibition of cell proliferation with an IC50 value in the nanomolar range. The mechanism involves the compound's conversion into active metabolites that interfere with DNA synthesis and repair mechanisms, similar to other fluorinated pyridine derivatives .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown potential antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development.

Case Studies

  • Study on L1210 Cells :
    • Objective : To evaluate the growth inhibitory effects of this compound on L1210 mouse leukemia cells.
    • Findings : The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
    • : Suggests potential use in leukemia treatment protocols .
  • Antimicrobial Assessment :
    • Objective : To assess the antimicrobial activity against common bacterial pathogens.
    • Findings : Exhibited notable inhibition zones in agar diffusion assays against tested strains.
    • : Indicates potential for development as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-fluoro-2-methoxypyridine-4-carbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, fluorination of 2-methoxypyridine-4-carbonitrile using fluorinating agents like Selectfluor™ under anhydrous conditions (e.g., acetonitrile, 60–80°C) achieves moderate yields (50–65%) . Key parameters include stoichiometric control of fluorine sources and inert atmosphere to minimize side reactions (e.g., demethylation). Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like 5-chloro derivatives .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond angles (e.g., C–F bond length ~1.34 Å) and confirm regiochemistry .
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to detect fluorine environments (δ ≈ -120 to -140 ppm for aromatic F) and 13C^{13}\text{C}-NMR to confirm nitrile carbon (δ ≈ 115–120 ppm) .
  • HPLC-MS : Monitor purity (>98%) and detect trace impurities (e.g., unreacted precursors) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water (<0.1 mg/mL at 25°C). Use sonication or co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Store at 2–8°C in amber vials to prevent photodegradation. Stability in DMSO solutions is limited to 7 days at -20°C .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxy and fluorine substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The electron-withdrawing nitrile and fluorine groups deactivate the pyridine ring, requiring Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with strong bases (Cs2_2CO3_3) and high temperatures (100–120°C). Steric hindrance from the methoxy group at C2 necessitates bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Computational modeling (DFT) predicts electrophilic substitution preferences at C3 and C5 positions, validated by experimental regioselectivity in bromination reactions .

Q. What strategies mitigate contradictions in spectral data interpretation for derivatives of this compound?

  • Methodological Answer :

  • Case Study : Discrepancies in 1H^{1}\text{H}-NMR chemical shifts for C3-substituted derivatives arise from solvent polarity and hydrogen bonding. Use deuterated DMSO for consistent comparisons .
  • Mass spectrometry : Differentiate isobaric impurities (e.g., Cl vs. F isotopes) via high-resolution Q-TOF-MS with mass accuracy <2 ppm .

Q. How can computational modeling predict the bioactivity or metabolic pathways of this compound?

  • Methodological Answer :

  • Docking studies : Use PyRx or AutoDock to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The nitrile group may form covalent adducts with active-site cysteines, predicting hepatotoxicity .
  • ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (LogBB = -0.5) and renal excretion .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical purity?

  • Methodological Answer :

  • Process optimization : Replace batch reactors with flow chemistry to control exothermic fluorination steps and reduce byproduct formation .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediate formation in real-time .

Q. How does the compound’s electronic structure influence its utility in photoaffinity labeling or metalloenzyme inhibition?

  • Methodological Answer :

  • The nitrile group acts as a weak Lewis base, enabling coordination to transition metals (e.g., Ru or Pt). UV-vis spectroscopy (λ~270 nm) confirms metal-ligand charge transfer in complexes .
  • For photoaffinity labeling, introduce azide or diazirine moieties at C5 via SNAr reactions, followed by UV-triggered crosslinking .

Q. Data Gaps and Limitations

  • Toxicity : No acute or chronic toxicity data available; handle under ALARA principles (As Low As Reasonably Achievable) .
  • Ecological impact : Degradation and bioaccumulation studies are absent; follow TSCA guidelines for disposal .

Properties

IUPAC Name

5-fluoro-2-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c1-11-7-2-5(3-9)6(8)4-10-7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEDYFGIDNCEWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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